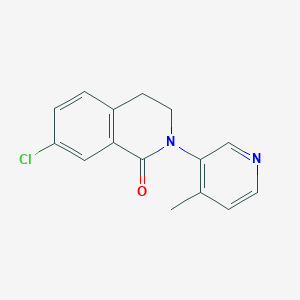
7-Chloro-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one
Cat. No. B8356455
M. Wt: 272.73 g/mol
InChI Key: KKIAGMGEWHTJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946260B2
Procedure details


Using analogous reaction conditions as described in Example 1, 7-chloro-3,4-dihydro-2H-isoquinolin-1-one (I-1d: 150 mg, 0.824 mmol) was reacted with 3-iodo-4-methyl-pyridine (216 mg, 0.989 mmol), 1,4-dioxane (10 mL), copper iodide (15.69 mg, 0.0824 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (35.10 mg, 0.2472 mmol) and potassium phosphate (524 mg, 2.472 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 70 mg of the product (31.25% yield).


[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
35.1 mg
Type
reactant
Reaction Step Two

Name
potassium phosphate
Quantity
524 mg
Type
reactant
Reaction Step Two



Name
Yield
31.25%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.I[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8]([C:14]3[CH:15]=[N:16][CH:17]=[CH:18][C:19]=3[CH3:20])[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2CCNC(C2=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
216 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC=CC1C
|
[Compound]
|
Name
|
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
|
|
Quantity
|
35.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium phosphate
|
|
Quantity
|
524 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15.69 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (1% methanol in CHCl3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2CCN(C(C2=C1)=O)C=1C=NC=CC1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70 mg | |
| YIELD: PERCENTYIELD | 31.25% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
